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Compound of Interest

Compound Name: Piperidine-2-carbaldehyde

Cat. No.: B177073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Piperidine-2-carbaldehyde (CAS No. 144876-20-0). Due to the limited availability of

published experimental spectra for this specific compound, this guide presents predicted data

based on the analysis of structurally related compounds and established spectroscopic

principles. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to

facilitate the characterization of this and similar piperidine derivatives.

Spectroscopic Data
The following tables summarize the expected spectroscopic data for Piperidine-2-
carbaldehyde. These values are estimations and should be confirmed by experimental

analysis.

Table 1: Expected ¹H NMR Spectroscopic Data for Piperidine-2-carbaldehyde
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Chemical Shift (δ)
(ppm)

Multiplicity Assignment Notes

~9.5 - 9.7
Singlet (s) or Doublet

(d)

Aldehyde proton (-

CHO)

The aldehyde proton

is highly deshielded. It

may appear as a

singlet or a doublet

due to coupling with

the adjacent C2

proton.

~3.0 - 3.2 Multiplet (m) H-2

The proton on the

carbon bearing the

aldehyde group.

~2.6 - 3.0 Multiplet (m)
H-6 (equatorial &

axial)

Protons on the carbon

adjacent to the

nitrogen.

~1.2 - 1.9 Multiplet (m) H-3, H-4, H-5

The remaining

methylene protons of

the piperidine ring.

Variable Broad Singlet (br s) N-H

The chemical shift is

dependent on solvent

and concentration.

May exchange with

D₂O.

Table 2: Expected ¹³C NMR Spectroscopic Data for Piperidine-2-carbaldehyde
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Chemical Shift (δ) (ppm) Assignment Notes

~200 - 205 C=O (Aldehyde)
The carbonyl carbon is

significantly deshielded.

~60 - 65 C-2
The carbon atom attached to

the aldehyde group.

~45 - 50 C-6
The carbon atom adjacent to

the nitrogen.

~20 - 35 C-3, C-4, C-5
The remaining methylene

carbons of the piperidine ring.

Table 3: Expected IR Spectroscopic Data for Piperidine-2-carbaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3400 Medium, Broad N-H Stretch

~2930, ~2850 Strong C-H Stretch (Aliphatic)

~2720 Weak C-H Stretch (Aldehyde)

~1720 - 1740 Strong C=O Stretch (Aldehyde)

~1100 - 1200 Medium C-N Stretch

Table 4: Expected Mass Spectrometry Data for Piperidine-2-carbaldehyde
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m/z Fragmentation Notes

113 [M]⁺ Molecular ion peak.

112 [M-H]⁺ Loss of a hydrogen radical.

84 [M-CHO]⁺

Loss of the formyl group, a

common fragmentation for

aldehydes. This corresponds

to the piperidine ring fragment.

56
Further fragmentation of the

piperidine ring.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

2.1 NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Piperidine-2-carbaldehyde in approximately 0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

Ensure the sample is fully dissolved.

Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz or

higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Pulse Sequence: Standard pulse-acquire sequence.

Number of Scans: 16 to 64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Referencing: The residual solvent peak is used as an internal standard.
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¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse-acquire sequence.

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Referencing: The solvent peak is used as an internal standard.

2.2 IR Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two

NaCl or KBr plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are typically averaged to improve the signal-to-noise

ratio.

Background: A background spectrum of the empty sample holder (for ATR) or a pure KBr

pellet is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.
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Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or

electron ionization (EI) source.

ESI-MS Protocol (for soft ionization):

Ionization Mode: Positive ion mode is typically used for piperidines due to the basicity of

the nitrogen atom.

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a

low flow rate (e.g., 5-10 µL/min).

MS Scan: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500) to

identify the protonated molecule [M+H]⁺.

MS/MS Scan: For structural elucidation, select the [M+H]⁺ ion as the precursor ion and

perform a product ion scan to observe the fragmentation pattern. The collision energy

should be optimized to obtain a rich fragmentation spectrum.

EI-MS Protocol (for fragmentation analysis):

Sample Introduction: The sample can be introduced via a direct insertion probe or through

a gas chromatograph (GC-MS).

Ionization Energy: Standard 70 eV.

Mass Range: Scan a range appropriate for the expected molecular weight and fragments

(e.g., m/z 40-300).

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of

Piperidine-2-carbaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b177073?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Techniques

Data Analysis

Conclusion

Piperidine-2-carbaldehyde

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

(EI and ESI)

Chemical Shifts,
Coupling Constants

Functional Group
Identification

Molecular Weight,
Fragmentation Pattern

Structural Elucidation

Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic analysis of Piperidine-2-carbaldehyde.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Analysis of Piperidine-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177073#spectroscopic-data-for-piperidine-2-
carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b177073?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

